Dapagliflozin MonoAcetyl Impurity, known by its Chemical Abstracts Service number 1632287-34-3, is a significant impurity associated with the pharmaceutical compound dapagliflozin, a sodium-glucose co-transporter 2 inhibitor used primarily in the treatment of type 2 diabetes. This impurity is characterized by its molecular formula and a molecular weight of 450.91 g/mol. It is also referred to by various synonyms, including Dapagliflozin Acetyl Impurity and Dapagliflozin Methyl Acetate .
Dapagliflozin MonoAcetyl Impurity is classified as a process impurity and is essential for quality control in the production of dapagliflozin. Its presence is monitored during the manufacturing process to ensure the safety and efficacy of the final pharmaceutical product. The compound can be obtained from chemical suppliers specializing in pharmaceutical impurities, which provide quality assurance through certificates of analysis and characterization data .
The synthesis of Dapagliflozin MonoAcetyl Impurity typically involves several steps that include acetylation reactions. For example, dapagliflozin can be synthesized through a multi-step process that includes the use of acetylating agents such as acetic anhydride or acetyl chloride in the presence of suitable solvents like methanol or tetrahydrofuran. The acetylation step introduces an acetyl group to the dapagliflozin structure, resulting in the formation of this impurity .
The general synthetic route may involve:
The molecular structure of Dapagliflozin MonoAcetyl Impurity can be depicted as follows:
The structure can be represented using chemical drawing software, highlighting functional groups such as hydroxyls and acetates that are crucial for its activity and stability .
Dapagliflozin MonoAcetyl Impurity participates in various chemical reactions that are critical for its characterization and application in quality control. Key reactions include:
These reactions are essential for understanding the stability and behavior of the impurity during pharmaceutical formulation processes .
Dapagliflozin MonoAcetyl Impurity exhibits several notable physical and chemical properties:
These properties are critical for determining how this impurity behaves under various conditions during drug formulation .
Dapagliflozin MonoAcetyl Impurity serves several important roles in pharmaceutical science:
Process-related and degradation impurities in SGLT2 inhibitors like Dapagliflozin directly impact drug safety, efficacy, and regulatory compliance. These impurities arise during synthesis (e.g., incomplete reactions, intermediates) or storage (e.g., hydrolysis, oxidation). For Dapagliflozin, the monoacetyl impurity (CAS: 1632287-34-3) is a process-related metabolite formed during acetylation steps of the glucose moiety [2] [5]. Regulatory agencies (FDA, EMA) mandate strict control of such impurities to ensure patient safety. The ICH Q3A/B guidelines require identification and quantification of impurities exceeding thresholds (e.g., 0.10% for daily doses ≤2g), necessitating advanced analytical methods like HPLC and LC-MS [4] [5].
Analytical Control Strategies include:
Impurity Type | Example CAS No. | Source | Significance |
---|---|---|---|
Process-Related | 461432-23-5 | Brominated intermediate | Affects yield and purity [9] |
Degradation | 2176485-21-3 | Oxidation byproduct | Stability indicator [8] |
Metabolite | 1632287-34-3 | Acetylation during synthesis | Critical for CoA validation [5] |
Structural Analysis
Dapagliflozin MonoAcetyl Impurity (C₂₃H₂₇ClO₇; MW: 450.91 g/mol) is structurally characterized by an acetyl group at the C6 position of the glucose unit, replacing the parent drug’s hydroxyl group. This modification alters the molecule’s polarity and stability. Key features include:
Table 2: Molecular Comparison of Dapagliflozin and MonoAcetyl Impurity
Property | Dapagliflozin (C₂₁H₂₅ClO₆) | MonoAcetyl Impurity (C₂₃H₂₇ClO₇) | Impact |
---|---|---|---|
Molecular Weight | 408.87 g/mol | 450.91 g/mol | Alters chromatographic retention [5] |
Key Functional Groups | C6-hydroxymethyl | C6-acetate | Reduces SGLT2 binding [6] |
Bioactivity | SGLT2 inhibitor (IC₅₀: 1.1 nM) | Inactive metabolite | No therapeutic contribution [6] |
Formation Pathways and Synthesis
The acetyl impurity forms via:
Analytical Detection and Characterization
Primary Methods:
Table 3: Analytical Parameters for MonoAcetyl Impurity
Method | Conditions | Detection Limit | Key Identifier |
---|---|---|---|
HPLC-UV | Acetonitrile: 0.1% H₃PO₄ (45:55); 220 nm | 0.05% | RT: 8.2 min [10] |
LC-MS | ESI+ mode; C8 column | 0.01 µg/mL | m/z 451.3 → 391.2 [5] |
1H NMR (DMSO-d6) | 500 MHz | N/A | δ 2.05 (s, -COCH₃) [4] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1